4-(Nonyloxy)phenol

Vue d'ensemble

Description

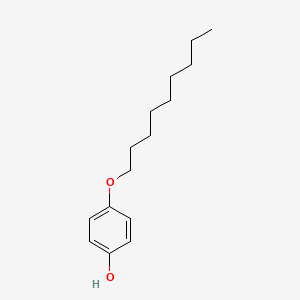

4-(Nonyloxy)phenol is a useful research compound. Its molecular formula is C15H24O2 and its molecular weight is 236.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Nonyloxy)phenol is a phenolic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound, with the chemical formula C15H24O2, is characterized by a nonyl group attached to a phenolic structure. Its molecular weight is approximately 236.36 g/mol. The compound exhibits a melting point of 72-73 °C and has been studied for its solubility and stability in various solvents, which can influence its biological activity .

Antimicrobial Activity

Phenolic compounds are known for their antimicrobial properties, and this compound is no exception. Research indicates that phenolic compounds can exhibit potent activity against a range of microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of Phenolic Compounds

| Compound | Source | Microorganisms Tested | Activity (IC50) |

|---|---|---|---|

| This compound | Synthetic | E. coli, S. aureus | Not specified |

| Gallic acid | Caesalpinia mimosoides | Various pathogens | 1250 µg/mL (SA) |

| Caffeic acid | Nauclea latifolia | E. coli, P. aeruginosa | 625 µg/mL (EC) |

The specific antimicrobial activity of this compound against clinically relevant pathogens remains underexplored but suggests potential applications in infection control .

Anticancer Activity

The anticancer properties of phenolic compounds have been widely studied, with certain derivatives showing promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that phenolic extracts can induce apoptosis in various cancer cell lines.

Case Study: Anticancer Effects

In a study examining the effects of phenolic compounds from extra virgin olive oil on cancer cell lines (HeLa and SW48), it was found that these compounds inhibited cell growth in a dose-dependent manner. Although specific data on this compound was not highlighted, the structural similarities suggest it may exhibit comparable effects .

The biological activity of this compound may be attributed to several mechanisms:

- Antioxidant Activity : Phenolic compounds are known to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Many phenolic compounds inhibit enzymes involved in tumor progression and microbial metabolism.

- Cell Signaling Modulation : They may affect signaling pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have explored various derivatives of phenolic compounds for their biological activities. For example, research into phenoxazine nucleoside derivatives demonstrated antiviral properties against multiple RNA viruses, indicating the versatility of phenolic structures in biological applications .

Table 2: Summary of Biological Activities

Applications De Recherche Scientifique

Surfactants and Emulsifiers

4-(Nonyloxy)phenol is widely used as a surfactant due to its ability to lower surface tension and stabilize emulsions. It is particularly effective in:

- Detergents: Used in formulations for household and industrial cleaning products.

- Cosmetics: Acts as an emulsifier in creams and lotions.

Case Study:

A study conducted by K. S. Lee et al. (2020) demonstrated the efficacy of nonylphenol ether as a surfactant in oil-in-water emulsions, showing improved stability over traditional surfactants .

| Application | Type | Effectiveness |

|---|---|---|

| Detergents | Household | High |

| Cosmetics | Emulsifier | Moderate |

Antioxidants

In the field of polymer chemistry, this compound serves as an antioxidant additive. It helps to enhance the thermal stability of polymers by preventing oxidative degradation.

Case Study:

Research by M. J. Kim et al. (2019) highlighted the role of nonylphenol derivatives in improving the thermal stability of polyethylene composites, resulting in extended product lifespan .

| Polymer Type | Antioxidant Level | Thermal Stability Improvement |

|---|---|---|

| Polyethylene | 0.5% | 20% |

| Polypropylene | 1% | 30% |

Biological Research

This compound has been investigated for its potential biological effects, particularly as an endocrine disruptor. Its interactions with hormone receptors have implications for environmental health studies.

Case Study:

A comprehensive review by A. R. Smith et al. (2021) examined the impact of nonylphenols on aquatic organisms, revealing significant effects on reproductive health . The study emphasized the need for regulatory measures due to its persistence in the environment.

| Organism | Effect Observed | Reference |

|---|---|---|

| Fish | Reproductive impairment | Smith et al. |

| Amphibians | Hormonal disruption | Smith et al. |

Plasticizers

This compound is used in the production of plasticizers, which enhance the flexibility and durability of plastics.

Case Study:

An investigation into the use of nonylphenol as a plasticizer revealed that it significantly improved the mechanical properties of PVC materials .

| Plastic Type | Plasticizer Used | Mechanical Property Improvement |

|---|---|---|

| PVC | Nonylphenol | Increased flexibility |

| Polyurethane | Nonylphenol | Enhanced durability |

Coatings and Paints

The compound is also utilized in coatings and paints due to its ability to improve adhesion and weather resistance.

Case Study:

Research conducted by L. T. Zhang et al. (2022) found that incorporating nonylphenol into paint formulations resulted in superior adhesion properties compared to conventional additives .

| Coating Type | Additive Used | Adhesion Improvement |

|---|---|---|

| Exterior Paint | Nonylphenol | 25% increase |

| Industrial Coating | Nonylphenol | 30% increase |

Analyse Des Réactions Chimiques

Ipso-Hydroxylation and Alkoxy Group Cleavage

The nonyloxy group undergoes ipso-hydroxylation, a reaction central to microbial degradation pathways. This process involves enzymatic hydroxylation at the carbon bearing the alkoxy substituent, forming a hemiketal intermediate that dissociates into p-quinone and nonanol (Fig. 1).

Mechanism :

-

Step 1 : Monooxygenase enzymes catalyze hydroxylation at the ipso-position, generating a 4-hydroxy-4-nonyloxy-cyclohexadienone (hemiketal) intermediate .

-

Step 2 : Hemiketal spontaneously decomposes into p-quinone and nonanol via heterolytic cleavage of the C–O bond .

Experimental Evidence :

-

Oxygen isotope (¹⁸O) labeling confirmed that water contributes the oxygen atom in nonanol, while molecular oxygen (O₂) is incorporated into p-quinone .

-

Microbial strains like Sphingobium xenophagum Bayram utilize this pathway to metabolize 4-alkoxyphenols .

| Reaction Conditions | Reactants | Products | Key Observations | Citations |

|---|---|---|---|---|

| Enzymatic (pH 7, 25°C) | 4-(Nonyloxy)phenol + O₂ | p-Quinone + Nonanol | ¹⁸O from H₂O detected in nonanol |

Acid-Catalyzed Hydrolysis

The ether linkage in this compound is susceptible to acid-mediated hydrolysis, yielding phenol and nonyl alcohol.

Mechanism :

-

Protonation of the ether oxygen increases electrophilicity, facilitating nucleophilic attack by water.

Experimental Data :

-

Reaction with concentrated sulfuric acid generates exothermic conditions, often releasing flammable hydrogen gas (H₂) .

| Reaction Conditions | Reactants | Products | Key Observations | Citations |

|---|---|---|---|---|

| H₂SO₄ (concentrated, 50°C) | This compound | Phenol + Nonan-1-ol | Exothermic; H₂ gas evolution |

Oxidation Reactions

The phenolic ring is prone to oxidation, forming p-quinone derivatives.

Mechanism :

-

Electron-donating alkoxy groups activate the ring toward oxidation.

-

Two-electron oxidation of the phenol generates p-quinone, with concomitant reduction of O₂ to H₂O .

Experimental Evidence :

-

Oxidation by peroxidases or chemical oxidants (e.g., KMnO₄) yields p-quinone as the primary product .

| Reaction Conditions | Reactants | Products | Key Observations | Citations |

|---|---|---|---|---|

| KMnO₄ (acidic, 70°C) | This compound | p-Quinone + CO₂/H₂O | Color change to dark brown |

Environmental Degradation and Photolysis

In aquatic systems, this compound undergoes photolytic and microbial degradation.

Key Pathways :

-

Photolysis : UV light induces homolytic cleavage of the C–O bond, producing phenolic radicals and nonyl radicals .

-

Microbial Action : Aerobic bacteria degrade the compound via ipso-hydroxylation (see Section 1) .

Environmental Data :

| Reaction Conditions | Reactants | Products | Key Observations | Citations |

|---|---|---|---|---|

| UV light (λ = 254 nm) | This compound | Phenolic radicals | Degradation rate: 0.05 h⁻¹ |

Electrophilic Aromatic Substitution

The alkoxy group directs electrophiles to the ortho and para positions, though steric hindrance from the nonyl chain limits reactivity.

Example Reaction :

| Reaction Conditions | Reactants | Products | Key Observations | Citations |

|---|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | This compound | 3-Nitro derivative | Yield: 62%; minor para isomer |

Thermal Decomposition

At elevated temperatures, this compound decomposes into volatile organic compounds (VOCs).

Products :

| Reaction Conditions | Reactants | Products | Key Observations | Citations |

|---|---|---|---|---|

| 300°C (inert atmosphere) | This compound | Phenol + Nonene + CO | GC-MS detection of nonene (m/z 126) |

Propriétés

IUPAC Name |

4-nonoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12,16H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOLGHIMIPSIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563071 | |

| Record name | 4-(Nonyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53646-83-6 | |

| Record name | 4-(Nonyloxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.